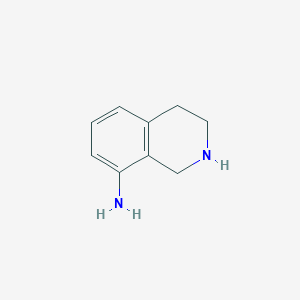

1,2,3,4-Tetrahydroisoquinolin-8-amine

Overview

Description

1,2,3,4-Tetrahydroisoquinolin-8-amine is a heterocyclic amine featuring a partially saturated isoquinoline scaffold with an amino group at the 8-position. The compound’s rigidity and ability to undergo diverse functionalization at positions 1, 2, and 8 make it a versatile platform for structure-activity relationship (SAR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinolin-8-amine can be synthesized through various methods. One common approach involves the reduction of isoquinoline derivatives. For example, the reduction of 8-nitro-1,2,3,4-tetrahydroisoquinoline using hydrogen gas in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction reactions. These methods often use continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Reduction: It can be further reduced to form decahydroisoquinoline derivatives.

Substitution: It can undergo substitution reactions, particularly at the amine group, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.

Reduction: Hydrogen gas and palladium catalysts are typical reagents.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Neuroprotective Properties

1,2,3,4-Tetrahydroisoquinolin-8-amine and its derivatives have been studied extensively for their neuroprotective effects. Research indicates that these compounds can act as monoamine oxidase inhibitors and possess antioxidant properties, which are crucial in protecting neuronal cells from oxidative stress.

Key Findings:

- Dopamine Metabolism Modulation: Studies show that this compound can influence dopamine signaling pathways and modulate dopamine metabolism. This is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease .

- Protection Against Neurotoxins: Experimental models demonstrate that these compounds exhibit protective effects against neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), suggesting their potential use in therapeutic applications for conditions like Parkinson's disease .

Alzheimer's Disease Research

Recent studies have identified derivatives of this compound as potential therapeutic agents for Alzheimer's disease (AD).

Case Study:

- A study involving a Drosophila model of AD found that a derivative of this compound diminished Aβ42 toxicity by rescuing phenotypic defects and enhancing motor functions. This suggests that it may serve as a disease-modifying treatment for AD by reducing amyloid-beta aggregation and improving neuronal viability .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, which is vital for various biochemical pathways.

Applications:

- Enzyme Activity Modulation: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This activity is being explored for potential therapeutic interventions in metabolic disorders .

The broader implications of this compound extend into the development of new drugs targeting various diseases beyond neurological conditions.

Research Directions:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-amine involves its interaction with various molecular targets. It can inhibit monoamine oxidase (MAO), which is an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing neuroprotective effects . Additionally, it can scavenge free radicals and antagonize the glutamatergic system, contributing to its neuroprotective properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications at the 2-Position

Modifications at the 2-position of the tetrahydroisoquinoline ring are common to optimize pharmacokinetic properties. Key examples include:

Key Findings :

- Bulky substituents (e.g., imidazole in 4WN) enhance receptor affinity via π-π stacking or hydrogen bonding .

- Polar groups (e.g., methoxy in 4XD) improve aqueous solubility but may reduce blood-brain barrier penetration .

Positional Isomerism (5- vs. 8-Amine)

The position of the amino group critically influences bioactivity:

- 1,2,3,4-Tetrahydroisoquinolin-8-amine: The 8-amino group aligns with the topology of chemokine receptors, as demonstrated in CXCR4 antagonists .

Substituents at Positions 1, 5, and 6

- 1-Lipophilic substituents (e.g., alkyl or aryl groups) at position 1 improve membrane permeability, as seen in CNS-targeted compounds .

Fluorine-Amine Exchange

8-Fluoro-3,4-dihydroisoquinoline serves as a key intermediate for introducing cyclic amines at position 8 via nucleophilic aromatic substitution. Subsequent addition of organolithium reagents at position 1 enables rapid diversification .

Piperidine and Piperazine Derivatives

Compounds like (S)-N-methyl-N-(((R)-5-(4-(dimethylamino)piperidin-1-yl)-1,2,3,4-tetrahydroisoquinolin-3-yl)methyl)-5,6,7,8-tetrahydroquinolin-8-amine () demonstrate that piperidine substituents enhance metabolic stability and ADME profiles .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-8-amine (THIQ) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and immunology. This article explores the biological activity of THIQ, focusing on its mechanisms of action, effects on neurotransmitter metabolism, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of tetrahydroisoquinoline and belongs to the isoquinoline alkaloids family. Its molecular formula is C9H12N2. The compound has been investigated for its potential in treating various conditions including neurodegenerative diseases and cancer due to its ability to modulate critical biochemical pathways.

Immune Modulation

THIQ has been identified as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway. By blocking this interaction, THIQ may enhance the immune system's capacity to target and eliminate cancer cells and pathogens.

Neurotransmitter Interaction

THIQ interacts with several key enzymes involved in neurotransmitter metabolism:

- Monoamine Oxidase (MAO) : THIQ inhibits both MAO-A and MAO-B activities, leading to increased levels of neurotransmitters such as dopamine and serotonin .

- Catechol-O-methyltransferase (COMT) : This interaction further influences neurotransmitter signaling pathways.

Neuroprotective Effects

Research indicates that THIQ exhibits neuroprotective properties. In rodent models, it has been shown to mitigate damage caused by neurotoxins such as MPTP and rotenone. This protection is thought to stem from its antioxidant properties and its ability to modulate dopamine metabolism .

Antidepressant-Like Activity

Studies have demonstrated that THIQ produces antidepressant-like effects in various behavioral tests (e.g., Forced Swim Test and Tail Suspension Test). These effects are attributed to its influence on serotonin and norepinephrine levels, which are crucial in the pathophysiology of depression .

Antimicrobial Properties

THIQ derivatives have shown activity against various infectious pathogens. Their structural characteristics allow them to interfere with microbial growth and survival mechanisms .

Case Studies and Research Findings

A variety of studies have explored the effects of THIQ in different contexts:

- Neuroprotection : In a study examining the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, it was found to reverse diabetic neuropathic pain in mice by restoring neurotransmitter levels affected by diabetes .

- Behavioral Studies : Research indicated that chronic administration of THIQ led to significant changes in striatal dopamine concentrations in rats, suggesting a nuanced role in dopaminergic signaling .

- Antioxidant Activity : Both THIQ and its derivatives have been shown to inhibit free radical formation and reduce oxidative stress in neuronal cells, further supporting their neuroprotective potential .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,2,3,4-tetrahydroisoquinolin-8-amine derivatives?

The synthesis often involves palladium-catalyzed cross-coupling reactions. For example, bromide intermediates (e.g., compound 27) react with amines like 1,4-N,N’-dimethylpiperidin-4-amine in the presence of Pd₂(dba)₃ and rac-BINAP, followed by Boc deprotection using TFA to yield target compounds . Gradient elution with DCM/MeOH/NH₃ ensures purification. Alternative routes employ nucleophilic aromatic substitution (e.g., fluorine-amine exchange) for functionalization .

Q. How are structural and conformational properties of this compound derivatives characterized?

Q. What are the key physicochemical properties influencing reactivity?

The pKa of the tetrahydroisoquinoline nitrogen (~8–9 at 25°C) dictates protonation states under physiological conditions, affecting solubility and binding interactions . LogP values (e.g., 1.8–3.6) highlight lipophilicity, crucial for membrane permeability in biological assays .

Advanced Research Questions

Q. How do this compound derivatives coordinate with transition metals, and what applications arise?

The amine group and adjacent heteroatoms (e.g., phosphorus in ligand L1) enable stable coordination with metals like Pd or Ru, forming complexes for catalysis. For example, L1 catalyzes ring-opening polymerization of ε-caprolactone, with kinetics monitored by GPC . Such complexes are also explored in anticancer drug design via DNA intercalation .

Q. What strategies optimize substituent effects on biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., fluorine at C8) enhance metabolic stability, while bulky substituents (e.g., p-tolyl at C4) improve receptor binding . Computational docking (e.g., using AutoDock) predicts interactions with targets like CXCR4, guiding synthetic prioritization .

Q. How can fluorine-amine exchange reactions expand functional diversity?

Fluorine at C8 undergoes nucleophilic substitution with amines (e.g., methylamine or piperidine) under basic conditions (Cs₂CO₃, DMF, 100°C), yielding 8-amino derivatives. This method avoids harsh reducing agents and achieves >90% yields in some cases .

Q. Methodological Challenges and Solutions

Q. How are contradictory biological data resolved in anticancer assays?

Discrepancies may arise from assay conditions (e.g., pH affecting protonation) or off-target effects. Solutions include:

- Dose-response validation : Test compounds across concentrations (1 nM–100 µM) to confirm IC₅₀ trends .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

- Selectivity profiling : Screen against kinase panels to rule out promiscuity .

Q. What analytical techniques address low yields in alkylation reactions?

Low yields (e.g., 15% in compound 51 synthesis) often stem from steric hindrance or side reactions. Strategies include:

- Optimizing base strength : Use KOtBu instead of NaH to reduce elimination byproducts .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to improve efficiency .

- HPLC tracking : Monitor intermediates in real-time to identify bottlenecks .

Q. Emerging Research Directions

Q. Can computational models predict novel derivatives with enhanced CNS penetration?

Yes. QSAR models using descriptors like polar surface area (<60 Ų) and blood-brain barrier permeability (logBB > 0.3) identify candidates. Molecular dynamics simulations further validate binding to CNS targets (e.g., dopamine receptors) .

Q. How do environmental factors influence degradation pathways?

Photodegradation studies under UV light (254 nm) reveal hydroxylation at C7, forming quinone-like metabolites. Stability is improved by replacing C8-OH with fluorine or methoxy groups .

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIQUGGTGRRQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608354 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-49-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.